Cas no 86770-69-6 (Azido-PEG6-alcohol)

Azido-PEG6-alcohol Chemical and Physical Properties
Names and Identifiers
-
- 1-Azidohexaethylene Glycol
- Azido-PEG6-alcohol,N3-PEG6-OH
- Azido-PEG6-alcohol
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol (ACI)
- 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- 3,6,9,12,15-Pentaoxa-17-azidoheptadecan-1-ol
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-azido-
- 2[-2-(2-{2-[2-(2-hydroxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethyl azide
- CS-0108905
- N3-PEG6-OH
- 86770-69-6
- Azido-PEG6
- 2-[2-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol
- 17-azido-1-hydroxy-3,6,9,12,15-pentaoxaheptadecane
- DTXSID901256405
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol; 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol; 3,6,9,12,15-Pentaoxa-17-azidoheptadecan-1-ol
- DPRULTZUGLDCPZ-UHFFFAOYSA-N
- azido-PEG6-OH
- C70120
- MFCD22056309
- SCHEMBL13554631
- BP-20602
- LCZC3524
- AKOS040741267
- 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol
- 1-azido-2,5,8,11,14-pentaoxahexadecan-16-ol
- HY-130537
- DA-50900
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol, 20 wt% in toluene
- 17-Azido-3,6,9,12,15-pentaoxa-1-heptadecanol
-
- MDL: MFCD22056309
- Inchi: 1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2
- InChI Key: DPRULTZUGLDCPZ-UHFFFAOYSA-N
- SMILES: [N-]=[N+]=NCCOCCOCCOCCOCCOCCO
Computed Properties
- Exact Mass: 307.17433553 g/mol
- Monoisotopic Mass: 307.17433553 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 17
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.7Ų
- XLogP3: -0.3
- Molecular Weight: 307.34
Azido-PEG6-alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0108905-250mg |
Azido-PEG6-alcohol |
86770-69-6 | ≥97.0% | 250mg |
$190.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1264105-500mg |
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-azido- |
86770-69-6 | 98% | 500mg |
$245 | 2023-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1179545-10g |
Azido-PEG6-alcohol |
86770-69-6 | 98% | 10g |
¥8740.00 | 2024-04-27 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BPA-24-500mg |
azido-PEG6-OH |
86770-69-6 | >98.00% | 500mg |
¥800.0 | 2023-09-19 | |
Apollo Scientific | BIPG1119-50mg |
Azido-PEG6-Alcohol |
86770-69-6 | 50mg |
£55.00 | 2025-02-19 | ||
Apollo Scientific | BIPG1119-250mg |
Azido-PEG6-Alcohol |
86770-69-6 | 250mg |
£234.00 | 2025-02-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20602-500mg |
Azido-PEG6-alcohol |
86770-69-6 | 98% | 500mg |
3990.0CNY | 2021-07-13 | |
ChemScence | CS-0108905-100mg |
Azido-PEG6-alcohol |
86770-69-6 | ≥97.0% | 100mg |
$114.0 | 2022-04-26 | |
abcr | AB525694-5 g |
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol; . |
86770-69-6 | 5g |
€702.50 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1179545-100mg |
Azido-PEG6-alcohol |
86770-69-6 | 98% | 100mg |
¥673.00 | 2024-04-27 |
Azido-PEG6-alcohol Production Method
Production Method 1
1.2 Reagents: Sodium azide Solvents: Ethanol ; overnight, rt → reflux
Production Method 2
Production Method 3
1.2 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Carbon tetrachloride , Acetonitrile , Water ; rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 20 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; 12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; pH 3, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Production Method 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 26 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 6 h, rt
Production Method 10
1.2 Reagents: Sodium chloride Solvents: Water ; 0 °C
1.3 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride , Acetonitrile , Water ; 2 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 20 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; 12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; 1 h, pH 2 - 3, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Production Method 11
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 4 h, 110 °C
Production Method 12
Production Method 13
Production Method 14
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ; overnight, 60 °C
Production Method 15
Production Method 16
2.1 Reagents: Sodium azide Solvents: Dimethylformamide , Water ; rt → 60 °C; overnight, 60 °C
Production Method 17
Production Method 18
1.2 Solvents: Tetrahydrofuran ; 12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Production Method 19
Production Method 20
1.2 Solvents: Tetrahydrofuran ; 12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 1 h, pH 2 - 3, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Production Method 21
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ; 12 h, 65 °C
Production Method 22
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 6 h, rt
Production Method 23
1.2 Solvents: Tetrahydrofuran ; 2 h, 0 °C; 3 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 5 h, 60 °C
Production Method 24
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 110 °C
Production Method 25
Azido-PEG6-alcohol Raw materials
- Hexaethylene glycol
- 3,4-Dihydro-2H-pyran
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-
- Toluene-4-sulfonic acid 2-{2-2-(tetrahydropyran-2-yloxy)-ethoxy-ethoxy}-ethyl ester
- Azido-PEG6-alcohol
- 4-methylbenzene-1-sulfonic acid
- Tos-PEG3
- Azido-PEG2-alcohol
- Tos-PEG6-OH
- 1,3,6,9,12-pentaoxa-2-thiacyclotetradecane 2,2-dioxide
- Triethylene glycol
- Azido-PEG3-alcohol
- Benzyl-PEG6-azide
- Tos-PEG7-OH
- 1,3,6,9-Tetraoxa-2-thiacycloundecane 2,2-Dioxide
- TRT-PEG6-N3
Azido-PEG6-alcohol Preparation Products
Azido-PEG6-alcohol Related Literature
-
1. Water
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
Additional information on Azido-PEG6-alcohol
Azido-PEG6-alcohol (CAS No. 86770-69-6): A Versatile Reagent in Chemical Biology and Drug Delivery
Azido-PEG6-alcohol (CAS No. 86770-69-6) is a highly versatile reagent that has gained significant attention in the fields of chemical biology, drug delivery, and materials science. This compound, also known as 6-Azidohexyl poly(ethylene glycol) alcohol, is characterized by its unique combination of a terminal azide group and a poly(ethylene glycol) (PEG) chain. The azide group provides a reactive handle for click chemistry reactions, while the PEG chain imparts solubility and biocompatibility to the molecule.
The chemical structure of Azido-PEG6-alcohol consists of a six-carbon PEG chain terminated with an azide functional group. This structure allows for efficient conjugation with various biomolecules and materials through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are known for their high efficiency and selectivity. The PEG chain, on the other hand, enhances the water solubility and reduces the immunogenicity of the conjugated molecules, making it an ideal choice for applications in biotechnology and pharmaceuticals.
Recent advancements in chemical biology have highlighted the importance of Azido-PEG6-alcohol in the development of targeted drug delivery systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of Azido-PEG6-alcohol to functionalize nanoparticles for targeted cancer therapy. The azide group was used to conjugate targeting ligands such as antibodies or peptides, while the PEG chain improved the circulation time and reduced nonspecific binding of the nanoparticles in vivo.
In addition to its applications in drug delivery, Azido-PEG6-alcohol has also been utilized in the synthesis of bioconjugates for diagnostic purposes. A research team at Harvard University utilized this compound to create fluorescent probes for imaging specific cellular targets. The azide group was conjugated with fluorescent dyes via CuAAC reactions, and the resulting probes were shown to exhibit high specificity and low toxicity in cellular environments.
The biocompatibility and low toxicity of Azido-PEG6-alcohol make it an attractive reagent for various biomedical applications. A recent study published in Biomaterials explored the use of this compound in tissue engineering. The researchers functionalized scaffolds with Azido-PEG6-alcohol to promote cell adhesion and proliferation. The PEG chain provided a hydrophilic surface that supported cell growth, while the azide group allowed for further functionalization with bioactive molecules.
Beyond its use in biotechnology, Azido-PEG6-alcohol has also found applications in materials science. A study published in Advanced Materials reported the use of this compound to modify surfaces for improved wettability and adhesion properties. The azide group was used to anchor functional groups onto surfaces via click chemistry reactions, while the PEG chain enhanced the hydrophilicity and stability of the modified surfaces.
The versatility of Azido-PEG6-alcohol is further exemplified by its role in polymer chemistry. Researchers at Stanford University utilized this compound as a building block for synthesizing block copolymers with tunable properties. The azide group facilitated controlled polymerization reactions, while the PEG chain contributed to the amphiphilic nature of the resulting polymers, making them suitable for applications such as drug encapsulation and controlled release.
In conclusion, Azido-PEG6-alcohol (CAS No. 86770-69-6) is a highly versatile reagent that has found widespread applications in chemical biology, drug delivery, diagnostics, tissue engineering, materials science, and polymer chemistry. Its unique combination of a reactive azide group and a biocompatible PEG chain makes it an invaluable tool for researchers seeking to develop advanced materials and therapeutic agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its impact on various scientific fields.
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